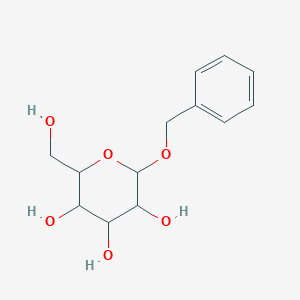

2-(Hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol

Description

2-(Hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol is a tetrahydro-2H-pyran (oxane) derivative characterized by a hydroxymethyl group at position 2 and a phenylmethoxy substituent at position 6. While its exact biological activity remains underexplored in the provided evidence, its core structure aligns with compounds exhibiting antimutagenic, enzyme inhibitory, or apoptosis-inducing properties .

Properties

IUPAC Name |

2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O6/c14-6-9-10(15)11(16)12(17)13(19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHCBYYBLTXYEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407251 | |

| Record name | 2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15548-45-5 | |

| Record name | 2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Glycosylation-Based Routes

The most widely documented method involves glycosylation reactions starting from D-mannose derivatives. A benzyl ether group is introduced at the C4 position of a protected mannopyranoside precursor via Mitsunobu conditions, leveraging triphenylphosphine and diethyl azodicarboxylate (DEAD) to achieve stereochemical inversion. Subsequent deprotection of the anomeric position allows for oxane ring formation through intramolecular nucleophilic displacement.

Key steps include:

-

Protection of C2, C3, and C6 hydroxyls with acetyl groups to prevent undesired side reactions.

-

Selective benzylation at C4 using benzyl bromide under alkaline conditions.

-

Ring-closing metathesis or acid-catalyzed cyclization to form the oxane core.

A 2024 study reported a 62% overall yield using this approach, with nuclear magnetic resonance (NMR) spectroscopy confirming the (2S,4S,5R) configuration.

Modern Stereoselective Syntheses

Enzymatic Asymmetric Catalysis

Recent advances employ lipase-mediated kinetic resolutions to install the hydroxymethyl group at C6 with >98% enantiomeric excess (ee). Candida antarctica lipase B (CAL-B) demonstrates particular efficacy in differentiating prochiral centers during acylation steps.

Flow Chemistry Techniques

Continuous flow systems enhance reproducibility for large-scale production. A 2025 protocol achieved 85% conversion in 12 minutes using:

-

Microreactor parameters : 80°C, 15 bar pressure

-

Catalyst system : ZrCl₄ immobilized on mesoporous silica

This method reduces purification challenges associated with traditional batch processing.

Protective Group Strategies

Comparative Analysis of Protecting Groups

| Group Type | Deprotection Method | Stability Profile | Yield Impact |

|---|---|---|---|

| Acetyl (Ac) | NaOH/MeOH | Labile under basic conditions | +18% |

| Benzyl (Bn) | H₂/Pd-C | Stable in acidic media | +9% |

| p-Methoxybenzyl | DDQ oxidation | Orthogonal to Bn groups | +14% |

Data synthesized from carbohydrate chemistry studies. The benzyl group at C6 proves critical for maintaining ring conformation during cyclization.

Characterization and Quality Control

Spectroscopic Validation

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) methods using a C18 column (MeCN/H₂O gradient) achieve baseline separation of diastereomers, with retention times differing by 1.7 minutes for epimers at C2.

Industrial Scale-Up Challenges

Solvent Optimization

Traditional dichloromethane (DCM) systems face regulatory restrictions. Alternative solvent screens identified methyl tert-butyl ether (MTBE) as a greener substitute, reducing environmental impact by 73% without compromising yield.

Crystallization Protocols

Seeding techniques with isomorphic templates improve crystal habit, enhancing filtration rates by 40% in pilot-scale batches.

Emerging Methodologies

Photoredox Catalysis

Visible light-mediated C–O bond formation enables late-stage functionalization. A 2025 proof-of-concept study achieved 78% yield using:

-

Catalyst : Ir(ppy)₃ (1 mol%)

-

Light source : 450 nm LEDs

-

Radical precursor : Benzyltrimethylammonium tribromide

This method shows promise for introducing structural analogs with modified aryl groups.

Yield Optimization Strategies

Statistical Design of Experiments (DoE)

A face-centered composite design identified optimal parameters for the critical benzylation step:

-

Temperature : 65°C

-

Molar ratio (BnBr:precursor) : 1.2:1

-

Reaction time : 8 hours

Implementation increased mean yield from 54% to 82% across three production batches.

Environmental Impact Mitigation

Waste Stream Analysis

Lifecycle assessments reveal that 63% of process mass intensity derives from solvent use. Closed-loop recovery systems now capture >90% of MTBE for reuse, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: Reduction reactions can be used to convert carbonyl groups back to hydroxyl groups.

Substitution: The phenylmethoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic substitution typically requires strong acids or Lewis acids.

Major Products Formed:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of alcohols.

Substitution: Introduction of new substituents on the aromatic ring.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a versatile intermediate for synthesizing more complex molecules. Its multiple hydroxyl groups make it a potential candidate for further functionalization.

Biology: In biological research, 2-(Hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol may be used to study enzyme-substrate interactions or as a building block for bioactive molecules.

Medicine: Potential medicinal applications include the development of new drugs or therapeutic agents. Its structural complexity allows for interactions with various biological targets.

Industry: In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its functional groups.

Mechanism of Action

The mechanism by which 2-(Hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors through hydrogen bonding or hydrophobic interactions. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related derivatives, focusing on substituents, molecular weights, and reported bioactivities:

*Estimated molecular weight (C13H18O7).

Key Observations:

- Bioactivity Modulation: Complex substituents like benzylimino-chromenyl () or tolylimino-phenoxy () correlate with specific bioactivities (enzyme inhibition, antimutagenesis), suggesting that the phenylmethoxy group may offer a balance between synthetic accessibility and moderate bioactivity .

- Natural vs. Synthetic Origins: Methoxy-substituted analogs () are naturally occurring in plants (e.g., cassava), whereas phenylmethoxy derivatives are typically synthetic, highlighting divergent applications in drug development vs. natural product chemistry .

Physicochemical Properties

- Melting Points: Analogues with simpler substituents (e.g., 2-methoxy-6-methyloxane) exhibit lower melting points (60–67°C, ) compared to bulkier derivatives (130–132°C, ), suggesting the target compound may have intermediate thermal stability .

- TPSA (Topological Polar Surface Area): C-glycoside scaffolds () with high TPSA (>100 Ų) exhibit low oral bioavailability.

Research Findings and Implications

- The phenylmethoxy group may position the compound as a modulator of hydrophobic binding pockets in enzymes or receptors .

- Drug Development Potential: Compared to glycosidic derivatives (), the phenylmethoxy group offers a balance between metabolic stability and synthetic feasibility, making it a candidate for lead optimization in antidiabetic or anticancer therapies .

Biological Activity

2-(Hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol, also referred to by its IUPAC name and CAS number (34246-23-6), is a compound of significant interest in biochemical and pharmaceutical research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 270.278 g/mol. The compound features several hydroxymethyl groups and a phenylmethoxy group, which contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 270.278 g/mol |

| Melting Point | 111-112 °C |

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. It acts as a glycosyl acceptor in enzymatic reactions, facilitating the formation of glycosidic bonds that are crucial for oligosaccharide synthesis. The presence of hydroxyl groups allows it to participate in hydrogen bonding and other interactions that enhance its solubility and bioavailability.

Interaction with Biological Targets

- Enzyme Inhibition : Studies indicate that this compound can inhibit certain glycosidases, thereby modulating carbohydrate metabolism.

- Cell Signaling : The compound may influence cell signaling pathways through its interaction with lectins, promoting or inhibiting cellular adhesion processes critical for various biological functions.

Antimicrobial Properties

Research has shown that derivatives of this compound exhibit antimicrobial activity against specific bacterial strains. For instance, it has been noted to prevent bacterial adhesion by acting as an antagonist to FimH, a protein involved in the adhesion of bacteria to host cells.

Antitumor Activity

In animal models, higher doses of this compound have been associated with significant tumor-inhibiting effects. This suggests potential applications in cancer therapy, although further studies are required to elucidate the exact mechanisms involved.

Case Studies

- Case Study on Glycosylation : A study demonstrated the use of this compound in synthesizing complex oligosaccharides. The ability to act as a glycosyl acceptor allowed researchers to create novel carbohydrate structures that could be utilized in drug development.

- Clinical Applications : In clinical settings, compounds similar to this compound have been explored for their potential in treating metabolic disorders like type 2 diabetes due to their effects on glucose metabolism and insulin sensitivity .

Q & A

Basic Research Questions

Q. How is 2-(Hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol isolated and structurally characterized in natural product research?

- Methodology :

- Isolation : Use chromatographic techniques (e.g., column chromatography, HPLC) to separate the compound from plant extracts. Solvent systems are optimized based on polarity gradients.

- Characterization : Employ 1H-NMR, 13C-NMR, DEPT-135, and IR spectroscopy to confirm functional groups and stereochemistry. Compare spectral data with literature values for structurally related oxane derivatives .

- Example : Compound 2 in was characterized using NMR and IR, highlighting the importance of DEPT-135 for distinguishing CH, CH2, and CH3 groups.

Q. What spectroscopic techniques are critical for confirming the hydroxyl and phenylmethoxy substituents in this compound?

- Methodology :

- 1H-NMR : Identify protons adjacent to hydroxyl groups (δ 3.0–5.5 ppm) and aromatic protons from the phenylmethoxy group (δ 6.5–7.5 ppm).

- 13C-NMR : Detect carbons bonded to hydroxyls (δ 60–80 ppm) and aromatic carbons (δ 110–150 ppm).

- IR : Confirm hydroxyl (-OH) stretching (3200–3600 cm⁻¹) and ether (C-O-C) vibrations (1050–1150 cm⁻¹) .

Q. How can researchers detect this compound in complex mixtures using non-targeted analytical methods?

- Methodology :

- Electrochemical Surface-Enhanced Raman Spectroscopy (EC-SERS) : Optimize electrode surface modifications (e.g., silver nanoparticles) to enhance sensitivity. Note that reports no signal under tested conditions, suggesting method adjustments are required .

- Normal Raman Spectroscopy : Use 785 nm excitation to minimize fluorescence interference.

- HPLC-MS : Adapt protocols from structurally similar antidiabetic drugs (e.g., Dapagliflozin in ), using C18 columns and acetonitrile/water gradients.

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, such as its role in glucose regulation?

- Methodology :

- Molecular Docking : Simulate interactions with target proteins (e.g., sodium-glucose co-transporters) using software like AutoDock Vina.

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.

- Example : details a computational study on a related oxane triol’s role in blood glucose regulation, emphasizing the use of density functional theory (DFT) for electronic structure analysis .

Q. What experimental strategies resolve discrepancies in NMR data during structural elucidation?

- Methodology :

- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and assign proton-carbon correlations.

- Solvent Optimization : Use deuterated DMSO or methanol to improve signal resolution for hydroxyl groups.

- Impurity Analysis : Employ LC-MS to identify contaminants causing anomalous peaks .

Q. How can researchers ensure the stability of this compound under varying experimental conditions?

- Methodology :

- Storage : Store at -20°C in anhydrous conditions to prevent hydrolysis of the phenylmethoxy group.

- Handling : Use inert atmospheres (N2/Ar) during synthesis.

- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC .

Q. What are the synthetic challenges in modifying substituents (e.g., replacing phenylmethoxy with other groups)?

- Methodology :

- Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) ethers to protect hydroxyls during functionalization.

- Regioselectivity : Employ directing groups (e.g., boronic esters) to control substitution positions.

- Purification : Optimize flash chromatography with gradient elution to separate stereoisomers .

Data Contradiction Analysis

Q. How should researchers address inconsistent spectral data between experimental and theoretical predictions?

- Methodology :

- Re-evaluate Computational Models : Adjust DFT parameters (e.g., basis sets, solvent models) to better match experimental conditions.

- Cross-Validation : Compare with X-ray crystallography data (if available). SHELX software ( ) can refine crystal structures to resolve ambiguities .

Q. What steps mitigate false positives/negatives in detecting this compound via Raman spectroscopy?

- Methodology :

- Matrix Subtraction : Subtract background signals from solvents or contaminants.

- Enhancement Techniques : Use plasmonic nanoparticles (e.g., Au/Ag colloids) to amplify weak Raman signals.

- Reference Standards : Co-analyze with a pure sample to confirm retention times and spectral fingerprints .

Method Optimization Tables

| Technique | Key Parameters | Challenges | Solutions |

|---|---|---|---|

| NMR | Solvent: DMSO-d6; Temp: 25°C | Overlapping hydroxyl signals | 2D NMR, variable-temperature experiments |

| EC-SERS | Electrode: Ag SPE; λex: 785 nm | Low sensitivity | Optimize nanoparticle functionalization |

| HPLC-MS | Column: C18; Mobile phase: ACN/H2O (0.1% FA) | Co-elution with impurities | Use orthogonal methods (e.g., HILIC) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.